molecular formula C17H13F3O3 B1327973 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone CAS No. 514802-37-0

3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone

Cat. No. B1327973
M. Wt: 322.28 g/mol
InChI Key: YAJGMPPHTZVOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, and a trifluoromethyl group attached to a benzophenone .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,3-dioxolanes can generally be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The trifluoromethyl group could potentially be introduced through various methods, such as the use of trifluoromethylating reagents .

Scientific Research Applications

1. X-Ray Diffraction and Quantum-Chemical Studies

A study conducted by Korlyukov et al. (2003) utilized X-ray diffraction to analyze the molecular structure of a similar compound, 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole. This research highlighted the use of X-ray diffraction and quantum-chemical calculations in understanding the molecular structure and reactivity of related compounds (Korlyukov et al., 2003).

2. Polymerization and Material Properties

Okamoto et al. (2007) investigated the polymerization mechanism of perfluoro-2-methylene-1,3-dioxolane and analyzed the properties of the polymer products. This study is relevant for understanding the applications of similar dioxolane derivatives in polymer science and material properties (Okamoto et al., 2007).

3. Biotransformation in Synthesis

Williams et al. (1990) developed a biotransformation procedure using Pseudomonas putida and toluene dioxygenase for synthesizing intermediates from phenyl-1,3-dioxolanes. This method highlights the application of 1,3-dioxolane derivatives in biotransformation and synthesis of specialty chemicals (Williams et al., 1990).

4. Synthesis of Nucleosides

Bran̊alt et al. (1996) described the synthesis of 1,3-dioxolan-2-ylnucleosides, providing insights into the chemical synthesis processes involving dioxolane derivatives and their potential applications in medicinal chemistry (Bran̊alt et al., 1996).

5. Catalysis and Organic Synthesis

Research by Naeimi et al. (2016) presented a method for synthesizing 2-arylbenzoxazoles, catalyzed by MWCNTs supported KCN, highlighting the role of dioxolane derivatives in catalysis and organic synthesis (Naeimi et al., 2016).

properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-6-2-4-12(10-14)15(21)11-3-1-5-13(9-11)16-22-7-8-23-16/h1-6,9-10,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJGMPPHTZVOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645075
Record name [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone

CAS RN

514802-37-0
Record name [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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